molecular formula C12H12O2 B181337 2,6-Dimethoxynaphthalene CAS No. 5486-55-5

2,6-Dimethoxynaphthalene

Cat. No.: B181337
CAS No.: 5486-55-5
M. Wt: 188.22 g/mol
InChI Key: AHKDVDYNDXGFPP-UHFFFAOYSA-N
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Description

2,6-Dimethoxynaphthalene: is an organic compound with the molecular formula C12H12O2 . It is a derivative of naphthalene, where two methoxy groups are attached to the 2nd and 6th positions of the naphthalene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxynaphthalene can be synthesized through various methods. One common method involves the methylation of 2,6-dihydroxynaphthalene using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves similar methylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,6-naphthalenedicarboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reduction reactions can convert it to 2,6-dimethylnaphthalene using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents into the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.

Major Products Formed:

Scientific Research Applications

2,6-Dimethoxynaphthalene is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxynaphthalene involves its interaction with various molecular targetsThe pathways involved include electrophilic aromatic substitution mechanisms .

Comparison with Similar Compounds

    2,6-Dimethylnaphthalene: Used for the preparation of 2,6-naphthalenedicarboxylic acid.

    2,7-Dimethoxynaphthalene: Used in the synthesis of peri-aroylnaphthalene compounds.

    2,6-Dihydroxynaphthalene: A precursor for various organic syntheses

Uniqueness: 2,6-Dimethoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its methoxy groups enhance its solubility in organic solvents and its reactivity towards electrophilic aromatic substitution, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2,6-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12O2/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKDVDYNDXGFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203340
Record name 2,6-Dimethoxynaphthalene
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5486-55-5
Record name 2,6-Dimethoxynaphthalene
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Record name 2,6-Dimethoxynaphthalene
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Record name 2,6-Dimethoxynaphthalene
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Record name 2,6-Dimethoxynaphthalene
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Record name 2,6-dimethoxynaphthalene
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Synthesis routes and methods

Procedure details

Naphthalene-2,6-diol (16.0 g, 0.1 mol) and NaH (6.0 g, 0.25 mol) was combined together in a 500 mL flask under argon. The mixture was cooled to −78° C. before the addition of anhydrous DMF (200 mL) by injection. The mixture emitted a significant amount o gas. Stirring was continued at room temperature for 2 hours. Dimethyl sulfate (31.5 g, 0.25 mol) was added dropwise after the mixture was cooled to −78° C. again. The reaction was continued overnight at room temperature before 200 mL of anhydrous DMF was added. Compound 5 (16.0 g, ˜85.1% yield) was collected as a white powder by filtration and washed with water and methanol before drying under vacuum. 1H NMR (CDCl3, 500 MHz): δ 7.67 (d, 2H, J=8.5 Hz), δ 7.17 (d×d, 2H, J=8.5 Hz×2.5 Hz), δ 7.13 (d, 2H, J=2.5 Hz), δ 7.13 (d, 2H, J=2.5 Hz), δ 3.93 (s, 6H).
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
85.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,6-Dimethoxynaphthalene has the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol. Key spectroscopic data include characteristic peaks in the 1H NMR spectrum, specifically the -CH2-O-CO- methylene group []. Additionally, variations in the 1590 and 1380 cm-1 bands in the Raman spectrum are observed compared to unsubstituted single wall carbon nanotubes when this compound is covalently attached [].

A: this compound serves as a building block for naphthol-based macrocyclic arenes called prism[n]arenes. These macrocycles demonstrate promising guest-binding abilities, similar to their phenol-based counterparts, making them potentially valuable tools in supramolecular chemistry [].

A: this compound forms orange-colored 1:1 cocrystals with pyromellitic diimide []. The crystal structures reveal vertical stacks of alternating this compound and pyromellitic diimide molecules. This arrangement is stabilized by π-π interactions between the electron-rich this compound and electron-deficient pyromellitic diimide units, as well as by hydrogen bonding between adjacent stacks [].

A: this compound acts as an electron donor in charge-transfer complexes with various electron acceptors. For example, it forms a charge-transfer complex with single-wall carbon nanotubes functionalized with viologen units. This interaction is confirmed by optical spectroscopy and leads to the formation of a charge-separated state upon photoexcitation []. Additionally, this compound forms a charge-transfer complex with 3,6-diiodopyromellitic diimide, resulting in solvent-free co-crystals with a 2:1 stoichiometry of this compound to diiodopyromellitic diimide [].

A: When used as a binary additive with 1,8-diiodooctane (DIO) in PBDB-T:TTC8-O1-4F-based organic solar cells, this compound helps optimize the active layer morphology []. While DIO promotes ordered packing of the acceptor (TTC8-O1-4F), this compound prevents excessive aggregation of both donor and acceptor materials, leading to improved phase separation and crystallite size, ultimately enhancing device performance [].

A: Research has elucidated the protonation and sulphonation mechanisms of this compound []. This research led to the successful synthesis and characterization of sodium and barium salts of this compound-4-monosulphonic acid and this compound-4,7-disulphonic acid [].

A: this compound serves as a precursor to monomers used in the synthesis of proton exchange membranes. For instance, it is used to create 1,5-bis(4-fluorobenzoyl)-2,6-dimethoxynaphthalene, which is then polymerized and further modified to obtain sulfonated naphthalene-based poly(arylene ether ketone) copolymers. These copolymers demonstrate potential for application in fuel cells due to their high proton conductivity and low methanol permeability [, ].

A: Yes, a novel MOF called Cu2(DTPD) (ZJU-12) utilizes a this compound-containing linker []. The linker, H4DTPD (5,5′-(this compound-1,5-diyl)diisophthalic acid), contributes to the MOF's structure and properties. ZJU-12 exhibits a high surface area and shows promise for acetylene and carbon dioxide storage applications [].

A: Yes, this compound can be electrochemically polymerized to yield fluorescent poly(this compound). This polymer shows potential for the sensitive detection of imidacloprid pesticide [].

A: Early investigations on this compound focused on its mass spectrometry behavior, revealing fragmentation patterns initiated by the cleavage of an O-CH3 bond []. Over time, research explored its use in various applications, including its role as a building block in supramolecular chemistry, a component in organic solar cells, a precursor for proton exchange membranes, and a ligand in MOFs, highlighting the versatility of this compound [, , , , ].

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